Benzo(k)fluoranthene: A Technical Overview of its Physicochemical Properties and Toxicity
Benzo(k)fluoranthene: A Technical Overview of its Physicochemical Properties and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(k)fluoranthene (BkF) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂. It is a product of incomplete combustion of organic materials and is found in tobacco smoke, polluted air, and contaminated food and water.[1][2] As a member of the PAH class of compounds, BkF is of significant interest to researchers in toxicology, environmental science, and drug development due to its carcinogenic and mutagenic properties.[3] This technical guide provides a comprehensive overview of the physicochemical properties and toxicity of Benzo(k)fluoranthene, including detailed experimental methodologies and an exploration of its mechanisms of action.
Physicochemical Properties of Benzo(k)fluoranthene
Benzo(k)fluoranthene is a pale yellow, needle-like solid at room temperature.[4][5] It is characterized by very low water solubility and low volatility.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂ | [4][5] |
| Molar Mass | 252.31 g/mol | [4][5] |
| Appearance | Pale yellow needles or crystalline solid | [4][5] |
| Melting Point | 215-217 °C | [4][6] |
| Boiling Point | 480 °C | [4][7] |
| Water Solubility | 0.0008 - 1.09 µg/L at 25 °C | [2][4][8] |
| Vapor Pressure | 9.59 x 10⁻¹¹ mmHg at 25 °C | [4][9] |
| Octanol-Water Partition Coefficient (log Kow) | 6.84 | [7][10] |
| Henry's Law Constant | 5.84 x 10⁻⁷ atm·m³/mol | [9] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Benzo(k)fluoranthene can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion of contaminated food and water.[1][11][12] Due to its lipophilic nature, it is expected to be widely distributed in the body and may accumulate in fatty tissues.
The metabolism of Benzo(k)fluoranthene is a critical factor in its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[11] This metabolic process, known as bioactivation, converts the relatively inert parent compound into highly reactive metabolites, such as dihydrodiols and quinones.[5] These reactive intermediates can covalently bind to cellular macromolecules like DNA, forming DNA adducts, which are key initiating events in chemical carcinogenesis.[8]
Toxicity Profile
Benzo(k)fluoranthene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][13] Its toxicity is primarily associated with its carcinogenic and mutagenic effects.
Acute Toxicity
Short-term exposure to Benzo(k)fluoranthene can cause irritation to the skin and eyes.[11] Due to its low acute toxicity, specific LD50 values are not well-established in the literature.
Chronic Toxicity and Carcinogenicity
Long-term exposure to Benzo(k)fluoranthene is of greater concern. It has been demonstrated to be a carcinogen in animal studies, causing skin and lung cancer.[1][11][13] It acts as a tumor initiator, meaning it can induce irreversible genetic alterations that predispose cells to neoplastic transformation.[1] In mouse skin initiation-promotion assays, BkF has shown positive results.[1] Subcutaneous injection in mice has also been shown to produce sarcomas at the injection site.[1]
Genotoxicity
Benzo(k)fluoranthene is a known mutagen.[1][3] It has tested positive in the Ames test (a bacterial reverse mutation assay) in the presence of a metabolic activation system.[1] The genotoxicity of BkF is attributed to the formation of DNA adducts by its reactive metabolites, which can lead to mutations if not properly repaired. Studies have also shown that BkF can induce DNA damage and oxidative stress.[7][14]
Reproductive and Developmental Toxicity
There is a lack of comprehensive data on the reproductive and developmental toxicity of Benzo(k)fluoranthene.[1] However, some PAHs are known to have the potential to cause reproductive damage in humans.[11]
Mechanism of Toxicity and Signaling Pathways
The toxicity of Benzo(k)fluoranthene is intrinsically linked to its metabolic activation and subsequent interaction with cellular components. A key signaling pathway involved is the Aryl Hydrocarbon Receptor (AhR) pathway.
Upon entering a cell, Benzo(k)fluoranthene binds to the AhR, a ligand-activated transcription factor.[4] This complex then translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes such as CYP1A1 and CYP1B1.[4] These induced enzymes then metabolize BkF into reactive electrophilic species, including dihydrodiol epoxides. These metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. Furthermore, the metabolic process can generate reactive oxygen species (ROS), leading to oxidative stress, which can also contribute to cellular damage and toxicity.[7]
Caption: Metabolic activation of Benzo(k)fluoranthene via the Aryl Hydrocarbon Receptor pathway.
Key Experimental Protocols
Mouse Skin Carcinogenicity Assay (Initiation-Promotion Study)
This protocol is designed to assess the tumor-initiating activity of a test compound on mouse skin.
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Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogenesis, are typically used.
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Initiation Phase: A single, sub-carcinogenic dose of Benzo(k)fluoranthene, dissolved in a suitable vehicle like acetone, is applied topically to a shaved area on the back of the mice.
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Promotion Phase: Starting approximately one to two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.
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Observation Period: The mice are observed for a prolonged period (e.g., 20-30 weeks), during which the time of appearance, number, and size of skin tumors (papillomas) are recorded.
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Endpoint Analysis: At the end of the study, the incidence and multiplicity of tumors are statistically compared between the treated group and control groups (vehicle control, promoter-only control). Histopathological analysis is performed to confirm the nature of the tumors.
Caption: Workflow for a mouse skin initiation-promotion carcinogenicity study.
Ames Test (Bacterial Reverse Mutation Assay)
This in vitro assay is used to assess the mutagenic potential of a chemical.
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Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains carry different mutations in the histidine operon.
-
Metabolic Activation: Since many compounds like Benzo(k)fluoranthene are not mutagenic themselves but require metabolic activation, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction).[15]
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Exposure: The tester strains are exposed to various concentrations of Benzo(k)fluoranthene in a minimal agar (B569324) medium that lacks histidine.
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Incubation: The plates are incubated at 37°C for 48-72 hours.
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Scoring: If Benzo(k)fluoranthene or its metabolites are mutagenic, they will cause reverse mutations (reversions) in the histidine operon, allowing the bacteria to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.[15]
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
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Cell Preparation: Eukaryotic cells (e.g., from a specific organ of a treated animal or from an in vitro cell culture) are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
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Lysis: The cells are lysed using detergents and high salt concentrations to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
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Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer. The electric field causes the negatively charged DNA to migrate from the nucleoid.
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Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Undamaged DNA remains within the nucleoid, while damaged DNA (containing strand breaks) migrates out, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. Image analysis software is used to quantify the extent of DNA damage.[14]
Conclusion
Benzo(k)fluoranthene is a genotoxic carcinogen that poses a potential risk to human health. Its toxicity is mediated through metabolic activation via the AhR signaling pathway, leading to the formation of DNA-damaging reactive intermediates. Understanding the physicochemical properties, toxicokinetics, and mechanisms of toxicity of Benzo(k)fluoranthene is crucial for risk assessment, the development of potential biomarkers of exposure, and the design of strategies to mitigate its adverse health effects. The experimental protocols outlined provide a framework for the continued investigation of this and other similar environmental contaminants.
References
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- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. enamine.net [enamine.net]
- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
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- 8. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzo[b]fluoranthene (B[b]F) affects apoptosis, oxidative stress, mitochondrial membrane potential and expressions of blood-brain barrier markers in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoranthene and pyrene enhance benzo[a]pyrene--DNA adduct formation in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
